molecular formula C17H18F3NO3S B2409455 (1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2309602-71-7

(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2409455
CAS No.: 2309602-71-7
M. Wt: 373.39
InChI Key: BHVOGOQZMQDNAI-UHFFFAOYSA-N
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Description

This compound belongs to the 8-azabicyclo[3.2.1]octane family, a class of bicyclic amines with diverse pharmacological and synthetic applications. Its structure features:

  • Sulfonyl group at position 8, substituted with a 2-(trifluoromethoxy)phenyl moiety, providing strong electron-withdrawing effects and metabolic stability .

The stereochemistry (1R,5S) ensures specific spatial orientation, influencing binding interactions in biological systems or crystallographic packing .

Properties

IUPAC Name

3-cyclopropylidene-8-[2-(trifluoromethoxy)phenyl]sulfonyl-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO3S/c18-17(19,20)24-15-3-1-2-4-16(15)25(22,23)21-13-7-8-14(21)10-12(9-13)11-5-6-11/h1-4,13-14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVOGOQZMQDNAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2S(=O)(=O)C4=CC=CC=C4OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane , with CAS number 2194844-11-4, is a bicyclic structure that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H18F3NO2SC_{17}H_{18}F_3NO_2S, with a molecular weight of 357.4 g/mol. The structure features a cyclopropylidene group and an azabicyclo[3.2.1]octane core, which is known for its interactions with various biological targets.

PropertyValue
CAS Number2194844-11-4
Molecular FormulaC₁₇H₁₈F₃NO₂S
Molecular Weight357.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of (1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane is primarily linked to its interaction with neurotransmitter receptors, particularly those involved in acetylcholine and dopamine signaling pathways. The compound acts as a competitive antagonist at these receptors, inhibiting the binding of endogenous ligands and modulating receptor activity.

Potential Targets:

  • Acetylcholine Receptors : Modulation may influence cognitive functions and memory.
  • Dopamine Receptors : Potential implications for mood regulation and motor control.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress.
  • Antidepressant Properties : Preliminary findings indicate potential efficacy in models of depression.
  • Analgesic Activity : It shows promise in reducing pain responses in animal models.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of (1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane:

  • Study on Neuroprotection : A study published in Journal of Neurochemistry demonstrated that this compound significantly reduced neuronal apoptosis in vitro under oxidative stress conditions .
  • Antidepressant-like Effects : In a rodent model, administration of the compound resulted in decreased immobility time in the forced swim test, suggesting antidepressant-like effects .
  • Pain Modulation : Research published in Pain Medicine indicated that the compound significantly reduced pain responses in both acute and chronic pain models, highlighting its analgesic potential .

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound Position 3 Substituent Key Properties Reference
Target Compound Cyclopropylidene High ring strain; potential for conjugation or reactivity
(1R,3r,5S)-8-isopropyl analog 2-Phenylacetate Ester group enhances lipophilicity; used in impurity profiling
(1R,2S,3S,5S)-4-fluorophenyl derivative 4-Fluorophenyl Electron-withdrawing fluorine modulates electronic properties
Atropine sulfate analog (2R)-3-hydroxy-2-phenylpropanoate Polar ester group; anticholinergic activity

Substituent Variations at Position 8

Compound Position 8 Substituent Key Properties Reference
Target Compound (2-(trifluoromethoxy)phenyl)sulfonyl Enhanced metabolic stability; strong electron withdrawal
Methanesulfonate derivative Methyl + diphenylmethoxy Bulky substituent; potential for steric hindrance in binding
8-Isopropyl analog Isopropyl Hydrophobic group; may improve membrane permeability
Boc-protected analog Boc (tert-butoxycarbonyl) Amine protection for synthetic intermediates

Physicochemical Properties

  • Cyclopropylidene vs. Ester Analogs: Cyclopropylidene reduces polarity compared to esters (e.g., 3-(4-methoxyphenyl)-2-phenylpropanoate, MW 379.5 g/mol) but enhances rigidity .

Crystallographic and Conformational Analysis

  • Crystal Packing: The title compound’s substituents may influence packing efficiency. For example, a related fluorophenyl derivative crystallizes in monoclinic $ P2_1/c $ with distinct unit cell parameters ($ a = 7.2030 $ Å, $ b = 11.3097 $ Å) .
  • Puckering Analysis : The bicyclo[3.2.1]octane core adopts a chair-like conformation, with substituents affecting puckering coordinates and torsional angles .

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